2,6-Dibromoanthracene

Description

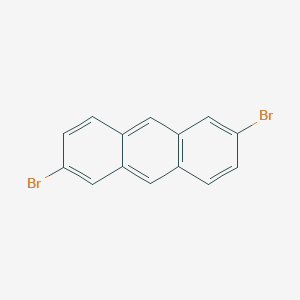

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRGLVVFWRNXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622130 | |

| Record name | 2,6-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-01-1 | |

| Record name | 2,6-Dibromoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromoanthracene: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and key applications of 2,6-Dibromoanthracene. It is intended to serve as a critical resource for professionals in organic synthesis, materials science, and drug development who utilize halogenated polycyclic aromatic hydrocarbons. This document includes summarized quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate both theoretical understanding and practical application.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon characterized as a yellow crystalline solid at room temperature.[1] Its properties make it a valuable building block in the synthesis of organic semiconductors.[1][2] It is generally insoluble in water but shows slight solubility in solvents like chloroform (B151607) and DMSO, particularly with heating and sonication.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 186517-01-1 | [1][3] |

| Molecular Formula | C₁₄H₈Br₂ | [1][3] |

| Molecular Weight | 336.02 g/mol | [3] |

| Appearance | White to Orange to Green powder to crystal | [1][4] |

| Boiling Point | 438.755 °C at 760 mmHg | [5] |

| Density | 1.768 g/cm³ | [5] |

| Vapor Pressure | 0 mmHg at 25°C | [5] |

| ACD/LogP | 6.06 | [1] |

| Refractive Index | 1.749 | [5] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and DMSO (heated, sonicated) | [1] |

Molecular Structure

The molecular structure of this compound consists of a central anthracene (B1667546) core, which is a tricyclic aromatic system, with two bromine atoms substituted at the 2 and 6 positions.[1] This substitution pattern imparts a C₂h symmetry to the molecule. The bromine atoms act as functional handles for further chemical modifications through cross-coupling reactions, which is fundamental to its utility in materials science.[2][6]

Table 2: Structural and Spectroscopic Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | BrC1=CC2=CC3=CC=C(Br)C=C3C=C2C=C1 | [3] |

| InChI | InChI=1S/C₁₄H₈Br₂/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | [3] |

| InChIKey | BPRGLVVFWRNXEP-UHFFFAOYSA-N | [3] |

| ¹H NMR (300 MHz, CDCl₃, δ in ppm) | 8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H) | [5] |

| ¹³C NMR (CDCl₃, δ in ppm) | 133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22 | [5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its precursor, as well as a general protocol for spectroscopic characterization.

Synthesis of 2,6-Dibromoanthraquinone (Precursor)

The synthesis of the direct precursor, 2,6-Dibromoanthraquinone, is crucial. A common method involves a diazotization reaction starting from 2,6-diamino-9,10-anthraquinone.[2]

Protocol:

-

To a reaction flask, add 2,6-diamino-9,10-anthraquinone (5g, 20.99 mmol), cuprous bromide (11.72g, 52.50 mmol), and acetonitrile (B52724) (300 ml).[2]

-

Add butyl nitrite (B80452) (6.20 ml, 52.00 mmol) to the mixture.[2]

-

Heat the reaction mixture to 65°C and maintain for 2 hours.[2]

-

Quench the reaction by adding 20% hydrochloric acid.[2]

-

Filter the resulting precipitate and wash with dichloromethane (B109758) and brine.[2]

-

Purify the crude product by recrystallization from 1,4-dioxane (B91453) to yield 2,6-Dibromoanthraquinone (Yield: 2.44g, 30%).[2]

Synthesis of this compound

This protocol describes the reduction of 2,6-Dibromoanthraquinone to the target compound.

Protocol:

-

In a round-bottom flask, sequentially add 2,6-Dibromoanthraquinone (3 g, 8.2 mmol), glacial acetic acid (170 ml), 48% hydrobromic acid (20 ml), and 50% hypophosphorous acid (15 ml).[5]

-

Equip the flask with a reflux condenser and heat the mixture to 140°C.[5]

-

Maintain the reflux for 5 days.[5]

-

After the reaction period, cool the solution and wash with ice water and ethanol (B145695) to precipitate the product.[5]

-

Filter the solid to obtain this compound (Yield: 1.46 g, 53%).[5]

General Protocol for NMR Spectroscopic Analysis

Objective: To confirm the identity and purity of dibromoanthracene isomers.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Accumulate 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Visualized Workflows and Applications

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

References

A Comprehensive Technical Guide to the Synthesis of 2,6-Dibromoanthracene from 2,6-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing 2,6-dibromoanthracene, a valuable building block in the development of novel organic materials and potential pharmaceutical agents. The synthesis begins with the readily available 2,6-diaminoanthraquinone (B87147) and proceeds through a two-step process involving a diazotization-bromination reaction followed by a reduction. This document details the experimental protocols, presents quantitative data, and visualizes the chemical transformations and workflows.

Synthetic Strategy Overview

The conversion of 2,6-diaminoanthraquinone to this compound is achieved in two primary stages:

-

Synthesis of 2,6-Dibromoanthraquinone: The amino groups of 2,6-diaminoanthraquinone are transformed into diazonium salts, which are subsequently displaced by bromide ions in a Sandmeyer-type reaction. This reaction is crucial for introducing the bromo-substituents at the desired positions on the anthraquinone (B42736) core.[1][2][3]

-

Reduction of 2,6-Dibromoanthraquinone: The ketone functionalities of the anthraquinone core are then reduced to furnish the final aromatic product, this compound.

This guide will now delve into the specific experimental procedures for each of these critical steps.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromoanthraquinone

This procedure is adapted from a high-yield protocol and utilizes a modified Sandmeyer reaction.

Materials:

-

2,6-Diaminoanthraquinone

-

tert-Butyl nitrite (B80452)

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (CH₃CN)

-

2N Hydrochloric acid (HCl)

-

Methanol (CH₃OH)

-

Acetone ((CH₃)₂CO)

-

10L reaction flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 10L flask, dissolve 198.2 g (1.5 mol) of tert-butyl nitrite and 279.1 g (1.2 mol) of copper(II) bromide in 6000 ml of acetonitrile.

-

Heat the reaction mixture to 65°C with stirring.

-

Slowly add 119.1 g (0.5 mol) of 2,6-diaminoanthraquinone over a period of 5 minutes.

-

Continue stirring at 65°C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

Add 3.6 L of 2N aqueous hydrochloric acid to the mixture and stir until a solid precipitate forms.

-

Collect the solid product by filtration.

-

Wash the collected solid sequentially with excess water, methanol, and acetone.

-

Dry the product to obtain 2,6-dibromoanthraquinone.[4]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 2,6-Diaminoanthraquinone (119.1 g, 0.5 mol) | [4] |

| Product | 2,6-Dibromoanthraquinone | [4] |

| Yield (mass) | 180 g | [4] |

| Yield (percentage) | 98.4% | [4] |

Step 2: Synthesis of this compound

This procedure outlines the reduction of the anthraquinone core.

Materials:

-

2,6-Dibromoanthraquinone

-

Acetic acid (AcOH)

-

Hydrobromic acid (HBr)

-

Hypophosphorous acid (H₃PO₂)

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Ice water

-

Ethanol

Procedure:

-

In a round bottom flask, combine 3 g (8.2 mmol) of 2,6-dibromoanthraquinone, 170 ml of acetic acid, 20 ml of hydrobromic acid, and 15 ml of hypophosphorous acid.

-

Heat the mixture to reflux at 140°C.

-

Maintain the reflux for 5 days.

-

After the reaction period, cool the solution.

-

Wash the solution with ice water and then filter.

-

Wash the collected solid with ethanol.

-

Dry the solid to yield this compound.[5]

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dibromoanthraquinone (3 g, 8.2 mmol) | [5] |

| Product | This compound | [5] |

| Yield (mass) | 1.46 g | [5] |

| Yield (percentage) | 53% | [5] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H) | [5] |

Visualized Experimental Workflow and Chemical Transformations

The following diagrams illustrate the logical flow of the synthesis and the chemical structures of the key compounds involved.

Caption: Overall workflow for the two-step synthesis of this compound.

Caption: Chemical structures and reaction conditions for the synthesis.

Conclusion

The synthesis of this compound from 2,6-diaminoanthraquinone is a robust and reproducible two-step process. The initial Sandmeyer-type reaction provides a high yield of the intermediate, 2,6-dibromoanthraquinone, while the subsequent reduction, although requiring a longer reaction time, effectively produces the desired this compound. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this important molecular scaffold.

References

Solubility of 2,6-Dibromoanthracene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dibromoanthracene in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility information and presents a detailed experimental protocol for determining the quantitative solubility of this compound. Furthermore, this guide outlines the synthesis of this compound and its application in organic electronics, accompanied by workflow diagrams.

Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Temperature | Solubility | Citation |

| Chloroform | Heated, Sonicated | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Heated, Sonicated | Slightly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method followed by UV-Vis spectroscopic analysis, is recommended.[2]

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform a series of dilutions from the stock solution to prepare at least five standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and will be used to determine the concentration of the saturated solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the quantitative solubility of this compound in the tested solvent at the specified temperature.

-

Synthesis and Application Workflows

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2,6-dibromoanthraquinone.[3] The following diagram illustrates the workflow for this synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dibromoanthracene

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dibromoanthracene (CAS: 186517-01-1), a key intermediate in the fields of organic electronics and materials science.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The substitution of two bromine atoms on the anthracene (B1667546) core significantly influences the chemical shifts of the remaining protons and carbons.[2]

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays a distinct pattern of signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound. [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.77 | Singlet (s) | - | 2H | H-9, H-10 |

| 8.48 | Doublet (d) | 9.0 | 2H | H-4, H-8 |

| 7.66 | Doublet (d) | 4.5 | 2H | H-3, H-7 |

Note: Another source reports the following ¹H-NMR data (300 MHz, CDCl₃): 8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H).[3] This suggests potential variations based on experimental conditions or slight differences in interpretation.

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ reveals eleven distinct signals, corresponding to the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound. [2]

| Chemical Shift (δ, ppm) |

| 133.04 |

| 131.96 |

| 131.02 |

| 130.97 |

| 129.46 |

| 129.25 |

| 129.20 |

| 128.81 |

| 123.11 |

| 122.16 |

| 118.22 |

The following protocol is representative for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | C-H (Aromatic) |

| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring |

| Below 800 | C-Br Stretch | Carbon-Bromine |

-

Sample Preparation:

-

Ensure the sample of this compound is solid and dry.

-

Place a small amount of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Polycyclic aromatic hydrocarbons like this compound are known to exhibit characteristic absorption spectra in the UV-Vis region.[2] While specific absorption maxima (λmax) for this compound were not found in the provided search results, the spectrum is expected to be recorded over a wavelength range of approximately 200-500 nm.[2] For comparison, the related compound 2,6-Dibromoanthraquinone shows absorption maxima around 350 nm.[5]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as cyclohexane (B81311) or dichloromethane.

-

Prepare a dilute solution from the stock solution. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units to ensure linearity.[2]

-

-

Instrumentation and Parameters:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 500 nm.

-

Cuvette: A 1 cm path length quartz cuvette.

-

-

Data Collection and Processing:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution.

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound, from sample preparation to data analysis and structural confirmation.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 2,6-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromoanthracene is a halogenated polycyclic aromatic hydrocarbon with significant potential in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in materials science and as a fluorescent probe in biological imaging.[1][2] Its utility in these applications is intrinsically linked to its photophysical properties, which are dictated by the substitution pattern of the bromine atoms on the anthracene (B1667546) core. This document provides a comprehensive overview of the known photophysical and spectroscopic properties of this compound. Notably, there is a conspicuous absence of comprehensive quantitative data in the scientific literature regarding its fluorescence emission, quantum yield, and lifetime. To address this gap, this guide furnishes detailed experimental protocols for the determination of these crucial parameters, empowering researchers to fully characterize this promising molecule.

Introduction

Anthracene and its derivatives are a well-studied class of compounds known for their characteristic blue fluorescence and applications in scintillation counters, organic semiconductors, and as sensitizers in photochemistry. The introduction of bromine atoms onto the anthracene scaffold, as in this compound, significantly influences the molecule's electronic structure and, consequently, its photophysical behavior. The heavy atom effect of bromine can enhance intersystem crossing, potentially influencing triplet state dynamics, which is a critical consideration in OLED applications. Understanding the precise photophysical parameters of this compound is therefore essential for the rational design and optimization of novel materials and devices.

Spectroscopic Data

While comprehensive photophysical data is limited, spectroscopic characterization through Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) absorption has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following data has been reported for this compound in Chloroform-d (CDCl₃).

Table 1: NMR Spectroscopic Data for this compound [3]

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 8.77 (s, 2H), 8.48 (d, J = 9.0 Hz, 2H), 7.66 (d, J = 4.5 Hz, 2H) |

| ¹³C | CDCl₃ | 133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22 |

Additional ¹H-NMR data from a synthesis procedure reports the following shifts in CDCl₃: 8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H).[4]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are indicative of the energy required to promote an electron from the ground state to an excited state.

Table 2: UV-Vis Absorption Spectroscopic Data for this compound

| Solvent | Absorption λmax (nm) |

| Not Specified | Data not explicitly available in the searched literature. A typical range for dibromoanthracene isomers is ~200-500 nm.[3] |

Fluorescence Properties (Undetermined)

A thorough literature search did not yield quantitative data for the fluorescence emission maximum, fluorescence quantum yield (ΦF), or fluorescence lifetime (τF) of this compound. The following sections provide detailed experimental protocols for the determination of these critical photophysical parameters.

Experimental Protocols for Photophysical Characterization

The following protocols are provided as a guide for researchers to characterize the photophysical properties of this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring absorption and emission spectra.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.[3]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.[3]

-

Absorption Spectrum Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.

-

Identify the absorption maxima (λmax) from the spectrum.[3]

-

-

Fluorescence Emission Spectrum Acquisition:

-

Excite the sample at one of its absorption maxima.

-

Scan the emission monochromator over a wavelength range starting from the excitation wavelength to longer wavelengths to record the fluorescence emission spectrum.[3]

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample's absorption.

-

Sample and Standard Preparation: Prepare a series of dilutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra for all prepared solutions.

-

Measure the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

-

Fluorescence Lifetime (τF) Determination using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a laser diode or a picosecond pulsed LED), a fast and sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound as described in section 4.1.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.

-

Fluorescence Decay Measurement:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

-

The timing electronics build a histogram of the photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence lifetime (τF) is determined by fitting the experimental decay curve to a multi-exponential decay model, after deconvolution with the IRF.

-

Conclusion

This compound is a molecule of considerable interest for applications in materials science and bio-imaging. While its structure has been well-characterized by NMR spectroscopy, a significant gap exists in the literature regarding its quantitative photophysical properties, specifically its fluorescence emission characteristics. This technical guide has consolidated the available spectroscopic data and, more importantly, provided detailed, actionable experimental protocols for researchers to determine the fluorescence spectrum, quantum yield, and lifetime of this compound. The application of these methodologies will enable a more complete understanding of the photophysics of this compound, thereby facilitating its development and implementation in advanced technologies.

References

Theoretical Calculations of the Electronic Structure of 2,6-Dibromoanthracene: A Technical Guide

Introduction

2,6-Dibromoanthracene is a halogenated polycyclic aromatic hydrocarbon with significant potential in the field of organic electronics, where it serves as a building block for semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] A thorough understanding of its electronic properties is paramount for the rational design and optimization of these materials. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and efficient means to investigate the electronic structure of such molecules, offering insights into their charge transport capabilities and optical properties.[2] This technical guide provides an overview of the theoretical calculation of the electronic structure of this compound, including a summary of calculated electronic properties and a generalized computational protocol.

Molecular Structure of this compound

The foundational step in any theoretical investigation is the definition of the molecular structure. This compound consists of a central anthracene (B1667546) core with two bromine atoms substituted at the 2 and 6 positions. This substitution pattern influences the molecule's symmetry and electronic properties.[3]

Computational Protocol for Electronic Structure Calculation

The following outlines a generalized protocol for the theoretical calculation of the electronic structure of aromatic molecules like this compound using Density Functional Theory (DFT). This methodology is widely adopted in computational chemistry for its balance of accuracy and computational cost.[4][5]

1. Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, paired with a suitable basis set, for instance, 6-31G(d,p).[6] The optimization process ensures that all subsequent calculations are performed on the most stable structure of the molecule.

2. Electronic Property Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties. This may involve using the same or a higher level of theory (e.g., a larger basis set) for greater accuracy.[7] Key outputs from this calculation are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

3. Analysis of Electronic Parameters: The calculated HOMO and LUMO energies are crucial for understanding the electronic behavior of the molecule.

-

HOMO Energy: Relates to the electron-donating ability of the molecule. Higher HOMO energy levels indicate a stronger tendency to donate electrons.

-

LUMO Energy: Relates to the electron-accepting ability. Lower LUMO energy levels suggest a greater capacity to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is a critical parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.[8]

Calculated Electronic Properties

The following table summarizes the calculated energies of the frontier molecular orbitals for this compound, as reported in a theoretical investigation of anthracene derivatives.[9]

| Molecular Orbital | Calculated Energy (eV)[9] |

| HOMO | -5.92 |

| LUMO | -1.74 |

| HOMO-LUMO Gap | 4.18 |

These values provide quantitative insight into the electronic characteristics of this compound. The HOMO-LUMO gap of 4.18 eV suggests a stable electronic configuration.

Conclusion

Theoretical calculations are an indispensable tool for elucidating the electronic structure of molecules like this compound. The presented data, derived from DFT calculations, indicate a HOMO energy of -5.92 eV, a LUMO energy of -1.74 eV, and a significant HOMO-LUMO gap of 4.18 eV.[9] These parameters are fundamental for predicting the material's performance in electronic devices and for guiding the synthesis of new derivatives with tailored electronic properties. The generalized computational protocol described herein provides a robust framework for researchers to conduct similar theoretical investigations, thereby accelerating the discovery and development of novel organic materials for advanced applications.

References

2,6-Dibromoanthracene: A Technical Overview of its Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dibromoanthracene, a key building block in the development of novel organic materials and potential pharmaceutical compounds. This document summarizes the available data on its synthesis, and spectroscopic properties. Notably, a thorough search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a lack of published data on the single-crystal structure and polymorphism of this compound.

Spectroscopic and Physicochemical Properties

While crystallographic data is not publicly available, spectroscopic and physicochemical information is crucial for the characterization of this compound. The following table summarizes key data points.

| Property | Data |

| Molecular Formula | C₁₄H₈Br₂ |

| Molecular Weight | 336.03 g/mol |

| Appearance | White to Orange to Green powder to crystal.[1] |

| ¹H NMR (CDCl₃) | 8.77 (s, 2H), 8.48 (d, J = 9.0 Hz, 2H), 7.66 (d, J = 4.5 Hz, 2H)[2] |

| ¹³C NMR (CDCl₃) | 133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22[2] |

| Solubility | Soluble in hot benzene (B151609) and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water. Chloroform (Slightly, Heated, Sonicated), DMSO (Slightly, Heated, Sonicated).[1] |

Synthesis of this compound

The synthesis of this compound can be accomplished through the reduction of 2,6-dibromoanthraquinone. This process involves a multi-day reflux.[3]

Experimental Protocol: Synthesis from 2,6-Dibromoanthraquinone

A mixture of 2,6-dibromoanthraquinone, acetic acid, hydrobromic acid, and hypophosphorous acid is refluxed at 140°C for 5 days. Following the reaction period, the solution is washed and filtered to yield the solid this compound product.[3] This reported method results in a 53% yield.[3]

Crystal Structure and Polymorphism: An Unexplored Frontier

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases did not yield any deposited crystal structures for this compound. Consequently, quantitative data such as unit cell parameters, space group, and crystal packing information are not available in the public domain.

The absence of this fundamental data means that the solid-state arrangement of this compound molecules remains uncharacterized. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development and materials science as it can significantly impact a substance's physical properties, including solubility, stability, and bioavailability. While other substituted anthracenes are known to exhibit polymorphism, no such studies have been reported for this compound.

The following diagram illustrates a general workflow for the characterization of a chemical compound, highlighting the missing crystallographic analysis for this compound.

References

Thermal Stability and Decomposition of 2,6-Dibromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromoanthracene is a halogenated polycyclic aromatic hydrocarbon with applications in organic electronics and materials science.[1][2] Its utility in these fields is, in part, due to its inherent thermal stability, a critical parameter for ensuring the longevity and reliability of electronic devices. Understanding the thermal behavior of this compound is essential for its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This guide provides an in-depth look at the available data on the thermal stability of this compound and its derivatives, outlines standard experimental protocols for thermal analysis, and discusses plausible decomposition pathways.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for this compound are not publicly available, studies on its derivatives provide valuable insights into its thermal robustness.

Thermogravimetric Analysis (TGA) of 2,6-Anthracene Derivatives

Research on various 2,6-disubstituted anthracene (B1667546) derivatives indicates that the core anthracene structure possesses significant thermal stability. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, for several derivatives falls within the range of 224°C to 289°C.[3][4] This suggests that the this compound parent compound would also exhibit high thermal stability.

Table 1: Decomposition Temperatures of 2,6-Disubstituted Anthracene Derivatives

| Compound | Substituent at 2,6-positions | Decomposition Temperature (Td) at 5% Weight Loss (°C) |

| p-CF3Ph | 4-(Trifluoromethyl)phenyl | 289 |

| m-FPh | 3-Fluorophenyl | 258 |

| p-FPh | 4-Fluorophenyl | 255 |

| 3,4,5-F3Ph | 3,4,5-Trifluorophenyl | 254 |

| o-FPh | 2-Fluorophenyl | 245 |

| m-CF3Ph | 3-(Trifluoromethyl)phenyl | 224 |

Source: Data extrapolated from studies on 2,6-anthracene derivatives.[3][4]

Plausible Decomposition Pathway

While a definitive decomposition mechanism for this compound has not been experimentally determined, a plausible pathway can be inferred from the general principles of thermal decomposition of halogenated aromatic compounds. The primary decomposition route is likely initiated by the cleavage of the carbon-bromine (C-Br) bonds, which are typically the weakest bonds in the molecule. This homolytic cleavage would result in the formation of bromine radicals and an anthracene diradical. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, polymerization, or further fragmentation of the anthracene core at higher temperatures.

Caption: Plausible thermal decomposition pathway for this compound.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible data on thermal stability. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate. A typical heating rate for such analyses is 5-10°C/min.[3]

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss percentages occur.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. For example, heat from 25°C to a temperature above the expected melting point, cool back to 25°C, and then reheat. A typical heating/cooling rate is 10°C/min.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed to determine the melting point (peak of the endothermic event) and any other thermal transitions.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is limited, the available information on its derivatives strongly suggests a high degree of thermal stability. The primary decomposition mechanism is likely to involve the cleavage of the C-Br bonds. For researchers and professionals working with this compound, it is recommended to conduct thermal analysis using standardized TGA and DSC protocols to determine its precise thermal properties for specific applications. This will ensure safe handling and optimal performance in its intended use.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2,6-Dibromoanthracene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1] This reaction has found widespread application in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Anthracene (B1667546) derivatives are of significant interest due to their unique photophysical properties, making them valuable building blocks for organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[2][3] The functionalization of the anthracene core at the 2 and 6 positions allows for the synthesis of highly conjugated systems with tunable electronic and optical properties. This document provides a detailed protocol for the synthesis of 2,6-diaryl-substituted anthracenes via the Suzuki-Miyaura coupling of 2,6-dibromoanthracene.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][4] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[5]

Experimental Protocol: Synthesis of 2,6-Diaryl-anthracenes

This protocol is a general guideline and may require optimization for specific aryl boronic acids.

Materials:

-

This compound

-

Aryl boronic acid (or boronic ester) (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Degassed solvent (e.g., Toluene (B28343)/Water, Dioxane/Water, THF/Water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Dichloromethane)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Condenser

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

-

TLC plates and UV lamp

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl boronic acid (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). For air-sensitive catalysts and ligands, this should be done in a glovebox.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere. Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water or dioxane and water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,6-diaryl-anthracene.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dibromo-aromatic compounds, which can be adapted for this compound.

| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.01) | 3a (0.011) | KOH | Ethanol (95%) | 100 | 1.5 | High | [6] |

| 2 | 4-Pyridylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Aliquat 336 | - | - | 90-110 | - | 58 | [6] |

| 3 | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest-Good | [6] |

| 4 | Various aryl boronic acids | Palladacycle IA (0.5) | - | K₂CO₃ (2 M) | THF/H₂O | 60 | 12 | Good | [2] |

Note: The data in this table is derived from reactions with structurally similar dibromo-aromatic compounds and serves as a starting point for optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2,6-diaryl-anthracenes via the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 2,6-Dibromoanthracene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 2,6-dibromoanthracene with various terminal alkynes. This versatile cross-coupling reaction is a powerful tool for the synthesis of novel anthracene-based compounds with potential applications in materials science, organic electronics, and pharmaceutical development.

Introduction

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is conducted under relatively mild conditions and exhibits a broad tolerance for various functional groups, making it a highly effective method for the synthesis of conjugated organic molecules.[2] Anthracene (B1667546) derivatives are of significant interest due to their unique photophysical and electronic properties, which make them valuable components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[3][4] The introduction of alkynyl moieties at the 2 and 6 positions of the anthracene core via Sonogashira coupling allows for the extension of the π-conjugated system, enabling the fine-tuning of the material's electronic and optical properties.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper(I) co-catalyst.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

-

Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.

-

Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium complex.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2,6-dialkynylanthracene product and regenerate the active Pd(0) catalyst.[5]

Experimental Protocols

The following protocols are provided as a general guideline for the Sonogashira coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results.

Protocol 1: General Procedure for the Double Sonogashira Coupling of this compound

This protocol is designed for the substitution of both bromine atoms on the this compound ring.

Materials:

-

This compound (1.0 equivalent)

-

Terminal Alkyne (2.2 - 2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

-

Reaction Setup : To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition : Under the inert atmosphere, add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.

-

Degassing : Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Reaction Execution : Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C.

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of celite to remove the catalyst residues.

-

Extraction : Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | Toluene | 70 | 16 | 80-90 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (4) | CuI (8) | Et₃N | THF/Et₃N | 50 | 10 | >90 |

| 4 | 4-Ethynyltoluene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 24 | 75-85 |

| 5 | (4-Hexylphenyl)acetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | Toluene/DIPEA | 80 | 24 | 70-80 |

Visualizations

General Sonogashira Coupling Reaction

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for the reaction.

Applications and Future Perspectives

The 2,6-dialkynylanthracene derivatives synthesized via Sonogashira coupling are versatile building blocks for a wide range of applications. Their extended π-conjugation and rigid structures make them ideal candidates for:

-

Organic Electronics : As active components in OLEDs, OFETs, and organic photovoltaics. The ability to tune the electronic properties by varying the alkyne substituent is particularly advantageous.

-

Materials Science : For the creation of novel conjugated polymers and dendrimers with unique photophysical properties.

-

Drug Development : As fluorescent probes for bioimaging and as scaffolds for the synthesis of complex molecules with potential biological activity.[6]

The continued development of more efficient and sustainable Sonogashira coupling protocols, such as those utilizing lower catalyst loadings or occurring in greener solvents, will further enhance the utility of this reaction in both academic and industrial research.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,6-Diarylanthracenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-diarylanthracene scaffold is a privileged structural motif in materials science and medicinal chemistry. Its extended π-conjugation and substitution pattern give rise to unique photophysical properties, making these compounds promising candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. Furthermore, the anthracene (B1667546) core is found in various biologically active molecules, and the introduction of aryl substituents at the 2 and 6 positions allows for the fine-tuning of their pharmacological profiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as the most powerful and versatile methods for the synthesis of 2,6-diarylanthracenes. These reactions offer high efficiency, broad functional group tolerance, and mild reaction conditions, starting from readily available 2,6-dihaloanthracenes or their synthetic equivalents. This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diarylanthracenes, focusing on these palladium-catalyzed methodologies.

Core Synthetic Strategies

The synthesis of 2,6-diarylanthracenes predominantly relies on the formation of carbon-carbon bonds between the anthracene core and aryl moieties. The two most common and effective palladium-catalyzed methods are:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a 2,6-dihaloanthracene (typically 2,6-dibromoanthracene) with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. It is a highly versatile method for creating aryl-aryl bonds.

-

Sonogashira Coupling: This reaction couples a 2,6-dihaloanthracene with a terminal alkyne, followed by subsequent transformations if aryl groups without an acetylene (B1199291) linker are desired. This method is ideal for synthesizing 2,6-di(alkynylaryl)anthracenes.

A more recent approach involves the direct C-H arylation of the anthracene core, which offers a more atom-economical route by avoiding the pre-functionalization of the anthracene starting material.

Data Presentation: A Comparative Overview of Reaction Conditions

The successful synthesis of 2,6-diarylanthracenes is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions for the Suzuki-Miyaura and Sonogashira couplings, providing a comparative overview for the synthesis of 2,6-diarylanthracenes and related structures.

Table 1: Suzuki-Miyaura Coupling Conditions for the Synthesis of Diarylarenes

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | >90 |

| 2 | 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |

| 3 | 9,10-Dibromoanthracene | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | - | 2M K₂CO₃ | Toluene/H₂O | 100 | 12 | 96[1] |

| 4 | Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3) | KF | Dioxane | 80 | 12 | 74-91[2] |

Table 2: Sonogashira Coupling Conditions for the Synthesis of Di(alkynyl)arenes

| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Dibromoanthracene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | High |

| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF/DMA | 75 | 72 | <2 (batch), 60 (flow)[3] |

| 3 | Aryl Bromide | Phenylacetylene | (NHC)-Pd (0.01) | (NHC)-Cu (1) | Cs₂CO₃ | Acetonitrile | RT | 12 | High |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Double Coupling of this compound

This protocol is a standard method for the synthesis of 2,6-diarylanthracenes and is generally applicable to a wide range of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2-2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the reaction vessel and replace the atmosphere with an inert gas (e.g., nitrogen or argon) by performing three cycles of evacuation and backfilling.

-

Solvent and Base Addition: Add the solvent system, typically a mixture of toluene, ethanol, and the aqueous solution of the base (e.g., a 3:1:1 ratio of Toluene:EtOH:2M Na₂CO₃).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified amount of time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure 2,6-diarylanthracene.

Protocol 2: General Procedure for the Sonogashira Double Coupling of this compound

This protocol describes a standard method for the synthesis of 2,6-di(alkynyl)anthracenes, which can be precursors to 2,6-diarylanthracenes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (2.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Anhydrous triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH)

-

Anhydrous solvent (e.g., THF or toluene)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the anhydrous, degassed amine base (e.g., triethylamine, 2-5 equiv).

-

Alkyne Addition: Add the terminal alkyne (2.2 equiv) dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, enabling the construction of arylamines from aryl halides and primary or secondary amines.[1][2] The synthesis of 2,6-diaminoanthracene derivatives is of significant interest in materials science for the development of organic semiconductors, fluorescent probes, and other functional materials. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 2,6-dibromoanthracene.

The general transformation involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | 85-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |

| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 24 | 75-85 |

| 4 | Diphenylamine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS | Toluene | 110 | 36 | 70-80 |

Note: The yields presented are typical for Buchwald-Hartwig diaminations of dibromoarenes and should be considered as representative. Optimization for this compound is recommended.

Experimental Protocols

General Procedure for the Diamination of this compound

This protocol describes a general method for the palladium-catalyzed double amination of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

This compound

-

Amine (2.2 - 2.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP, RuPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate/mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (see table for loading), and the phosphine ligand (see table for loading).

-

Add the base (2.5 - 3.0 equiv.).

-

Seal the flask with a septum.

-

-

Reagent Addition:

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the amine (2.2 - 2.5 equiv.) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2,6-diaminoanthracene derivative.

-

Visualizations

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Synthesis of Blue-Emitting OLEDs using 2,6-Dibromoanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of blue-emitting Organic Light-Emitting Diode (OLED) materials derived from 2,6-dibromoanthracene. The protocols detailed herein focus on the synthesis of 2,6-di(2-naphthyl)anthracene (B13908054), a promising blue-emitting organic semiconductor, via a Suzuki-Miyaura cross-coupling reaction. Additionally, general protocols for the fabrication and characterization of OLED devices incorporating these materials are provided.

Introduction

Anthracene (B1667546) derivatives are a significant class of organic semiconductors widely utilized in the development of materials for OLEDs due to their inherent thermal stability and excellent photophysical properties. The 2,6-disubstituted anthracene core offers a versatile platform for tuning the electronic and optical properties of the resulting molecules, making them prime candidates for efficient blue emitters in next-generation displays and lighting applications. This document outlines the synthesis of a specific blue-emitting derivative, 2,6-di(2-naphthyl)anthracene, from the readily available precursor, this compound.

Synthesis of 2,6-di(2-naphthyl)anthracene

The primary synthetic route to 2,6-di(2-naphthyl)anthracene involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 2-naphthaleneboronic acid. This reaction is a robust and widely used method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2,6-di(2-naphthyl)anthracene.

Materials:

-

This compound

-

2-Naphthaleneboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), 2-naphthaleneboronic acid (2.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel followed by recrystallization to yield pure 2,6-di(2-naphthyl)anthracene.

Photophysical and Electroluminescent Properties

The synthesized 2,6-di(2-naphthyl)anthracene exhibits strong blue fluorescence, making it a suitable candidate for the emissive layer in OLEDs. The photophysical properties of this compound and the electroluminescent performance of a representative blue-emitting OLED based on a 2,6-disubstituted anthracene derivative are summarized in the tables below.

| Photophysical Properties of 2,6-di(2-naphthyl)anthracene | |

| Parameter | Value |

| Absorption Maximum (λabs) in CH2Cl2 | 388 nm, 410 nm |

| Emission Maximum (λem) in CH2Cl2 | 420 nm, 442 nm |

| Photoluminescence Quantum Yield (PLQY) | 29.2% |

| Electroluminescent Performance of a Representative Blue OLED | |

| Device Architecture | ITO / HTL / EML / ETL / Cathode |

| Emitter | 2,6-diphenylanthracene derivative |

| External Quantum Efficiency (EQE) | ~5.0% |

| Maximum Luminance | > 1000 cd/m² |

| CIE Coordinates (x, y) | (0.15, 0.18) |

| Emission Color | Deep Blue |

OLED Device Fabrication and Characterization

A general protocol for the fabrication of a multilayer OLED device via thermal evaporation is provided below.